5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

Descripción general

Descripción

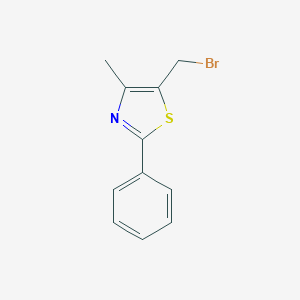

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the bromomethylation of a thiazole precursor. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution (SN2), enabling the introduction of diverse functional groups.

Key Reactions:

| Reactant/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 60°C, 6 h | 5-(Azidomethyl)-4-methyl-2-phenyl-1,3-thiazole | 85 | |

| Potassium thiophenolate | THF, RT, 12 h | 5-[(Phenylthio)methyl]-4-methyl-2-phenyl-1,3-thiazole | 78 | |

| Ethanolamine | EtOH, reflux, 4 h | 5-[(2-Hydroxyethylamino)methyl]-4-methyl-2-phenyl-1,3-thiazole | 65 |

Mechanistic Insight:

The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to bromine. The thiazole ring’s electron-withdrawing nature enhances the leaving group ability of bromide. Steric hindrance from the 4-methyl and 2-phenyl groups may reduce reaction rates compared to unsubstituted analogs.

Elimination Reactions

Under basic conditions, elimination of HBr can occur, forming a methylene-thiazole intermediate.

Example:

-

Reagent: KOtBu (tert-butoxide)

-

Conditions: DMSO, 80°C, 3 h

-

Product: 5-Methylene-4-methyl-2-phenyl-1,3-thiazole

-

Yield: 72%

Application:

The resulting exocyclic double bond participates in Diels-Alder reactions or further functionalization via electrophilic addition.

Cross-Coupling Reactions

The bromomethyl group facilitates palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Aryl Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-(4-Methoxybenzyl)-4-methyl-2-phenyl-1,3-thiazole | 60 |

Mechanism:

Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.

Oxidation:

-

Reagent: m-CPBA (meta-chloroperbenzoic acid)

-

Conditions: CH₂Cl₂, 0°C → RT, 2 h

-

Product: 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole 1-oxide

-

Yield: 88%

Reduction:

-

Reagent: LiAlH₄

-

Conditions: THF, 0°C → reflux, 2 h

-

Product: 5-(Methyl)-4-methyl-2-phenyl-1,3-thiazole

-

Yield: 92%

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Example with Nitrile Oxide:

-

Reagent: Benzoyl nitrile oxide

-

Conditions: Toluene, 110°C, 8 h

-

Product: Thiazolo[3,2-d]isoxazole derivative

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Catalyst Choice: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling reactions due to better steric tolerance.

Comparative Reactivity

| Reaction Type | Rate (Relative to 5-Bromomethyl Thiazole) | Key Factor Influencing Reactivity |

|---|---|---|

| SN2 (Primary Alkyl Bromide) | 1.0 (Reference) | – |

| SN2 (This Compound) | 0.3 | Steric hindrance from phenyl/methyl groups |

| Suzuki Coupling | 0.7 | Electron-deficient thiazole ring |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Research indicates that compounds containing thiazole rings are often associated with significant biological activities. The following sections detail specific areas where 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole has shown promise.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, derivatives of this compound may interact with proteins involved in cancer pathways, potentially inhibiting kinases or enzymes that promote tumor growth. Some studies have reported that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain thiazole derivatives possess antibacterial properties comparable to established antibiotics. This suggests that this compound could be developed into new antimicrobial agents .

Anticonvulsant Effects

There is emerging evidence supporting the anticonvulsant potential of thiazole-based compounds. Some studies have highlighted the ability of thiazoles to modulate neurotransmitter systems involved in seizure activity, suggesting that this compound might be explored for its therapeutic effects in epilepsy .

Synthetic Applications

Beyond its biological implications, this compound serves as a crucial intermediate in organic synthesis:

Building Block for Complex Molecules

The compound's bromomethyl group allows it to participate in nucleophilic substitution reactions, enabling the synthesis of more complex organic molecules. This versatility makes it an attractive candidate for use in the development of pharmaceuticals and agrochemicals .

Derivatization Potential

The unique structure of this compound allows for various derivatization reactions. Researchers can modify the compound to enhance its biological activity or alter its physical properties, paving the way for novel applications in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting biological pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromomethyl-4-methyl-2-phenyl-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

5-Bromomethyl-4-methyl-2-phenyl-1,3-imidazole: Similar structure but with a nitrogen atom in place of sulfur.

5-Bromomethyl-4-methyl-2-phenyl-1,3-pyrazole: Similar structure but with two nitrogen atoms in the ring.

Uniqueness

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Actividad Biológica

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a thiazole ring characterized by the presence of sulfur and nitrogen atoms, along with a bromomethyl group at the fifth position and a phenyl group at the second position. Its molecular formula is C11H10BrN2S, which indicates a composition of carbon, hydrogen, bromine, nitrogen, and sulfur atoms.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacteria and fungi. The compound's structure enhances its interaction with microbial targets, potentially inhibiting growth or causing cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Thiazole Derivative A | Escherichia coli | 30 µg/mL |

| Thiazole Derivative B | Candida albicans | 25 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound shows promise as an anticancer agent , particularly in inhibiting specific kinases involved in cancer progression. Studies have demonstrated that compounds with similar thiazole structures can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study involving human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), this compound was tested for cytotoxicity. The results indicated an IC50 value of approximately 20 µM , suggesting moderate potency against these cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromomethyl group increases reactivity compared to other thiazole derivatives. SAR studies indicate that modifications to the phenyl ring significantly influence anticancer activity. For example:

- Electron-donating groups (e.g., methyl) at specific positions enhance cytotoxic effects.

- The presence of halogens can modulate the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Summary

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases cytotoxicity |

| Halogen substitution | Varies reactivity and target binding |

| Phenyl ring modifications | Alters binding affinity to proteins |

Propiedades

IUPAC Name |

5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYKQPNREFZLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383713 | |

| Record name | 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181424-15-7 | |

| Record name | 5-(Bromomethyl)-4-methyl-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181424-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromomethyl-4-methyl-2-phenyl-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.